1-(2-Methoxy-5-methylphenyl)ethanol

Chiral separation Physicochemical characterization Enantioselective synthesis

Researchers needing cost-effective chiral building blocks often face high enantiopure prices. This racemic secondary alcohol offers identical physicochemical behavior at lower cost. - **Application**: Ideal for SAR baselines, chiral HPLC method development, and non-stereoselective syntheses (etherifications, oxidations). - **Purity**: 97% - reduces impurity risks in bioassays vs. 95% enantiopure analogs. - **Supply**: Racemic form enables economical scale-up without stereochemistry constraints.

Molecular Formula C10H14O2
Molecular Weight 166.22
CAS No. 926255-20-1
Cat. No. B2774078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-5-methylphenyl)ethanol
CAS926255-20-1
Molecular FormulaC10H14O2
Molecular Weight166.22
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C)O
InChIInChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3
InChIKeyLPTWYDMGMVMECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxy-5-methylphenyl)ethanol: Physicochemical & Procurement Data


1-(2-Methoxy-5-methylphenyl)ethanol (CAS 926255-20-1) is a chiral secondary alcohol building block characterized by a 2-methoxy-5-methylphenyl aromatic core . This compound is commercially available as a racemic mixture with a molecular weight of 166.22 g/mol, molecular formula C10H14O2, and a reported purity of 95-97% . Its predicted boiling point is 277.0±28.0 °C and predicted density is 1.033±0.06 g/cm³ .

1 Racemic secondary alcohol building block for non-stereoselective synthetic routes
Workflow supports achiral etherification, esterification, and oxidation chemistry
2 Supports chiral chromatography method development as racemic standard
Enables chiral HPLC or SFC separation optimization for (1R)- and (1S)-enantiomers
3 Reported commercial purity specification of 97% (HPLC)
Specification may reduce impurity-driven artifacts in sensitive in vitro assays; verify lot COA

1-(2-Methoxy-5-methylphenyl)ethanol: Analog Substitution Limitations


Despite sharing a similar molecular weight, 1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) exhibits distinct physicochemical and stereochemical properties that render it non-substitutable with its closest analogs. The compound's specific substitution pattern on the phenyl ring, the position of the hydroxyl group, and its racemic nature directly impact its behavior in chemical reactions, chiral separations, and biological assays . Key differences in boiling point, density, and stereochemistry relative to (1S)-enantiomer, cyclopropyl, phenethyl alcohol, and 2-methoxyphenyl analogs are quantitatively detailed in the evidence guide below .

(1S)-Enantiomer Chiral environment may alter enantioselective recognition and biological assay response profiles; racemic mixture cannot replicate single-enantiomer stereochemical attribution
Cyclopropyl analog 24% higher molecular weight and increased steric bulk shift lipophilicity and SAR interpretation; analog not interchangeable for early-stage fragment or lead-optimization workflows
Primary alcohol analog Secondary-to-primary alcohol difference changes boiling point profile and purification behavior; may alter reactivity and intermediate handling requirements
Unsubstituted phenyl analog Absence of 5-methyl group reduces molecular weight, modifies density, and is expected to shift lipophilicity; physicochemical property context may not transfer

1-(2-Methoxy-5-methylphenyl)ethanol: Comparative Evidence vs Key Analogs


Racemic vs. Enantiopure: Boiling Point and Density Predictions

The racemic 1-(2-Methoxy-5-methylphenyl)ethanol (CAS 926255-20-1) demonstrates identical predicted physicochemical properties to its (1S)-enantiomer (CAS 156597-62-5) due to their isomeric relationship. Both compounds share a predicted boiling point of 277.0±28.0 °C and a predicted density of 1.033±0.06 g/cm³ [1]. This equivalence confirms that for non-stereoselective synthetic applications requiring consistent physical behavior, the racemic mixture serves as a functionally indistinguishable yet more economical alternative to the single enantiomer .

Racemic vs Enantiopure
Head-to-head
Boiling point and density predictions: 0% difference between racemate and (1S)-enantiomer
Predicted physicochemical equivalence supports racemate use when stereochemistry is not critical
ACD/Labs Percepta predictions; experimental validation recommended
Chiral separation Physicochemical characterization Enantioselective synthesis

Cyclopropyl Analog: Molecular Weight and Structural Differences

1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) exhibits a significantly lower molecular weight (166.22 g/mol) compared to its cyclopropyl-substituted analog, 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol (CAS 1342279-72-4), which has a molecular weight of 206.28 g/mol, representing a 24% increase . This structural modification results in altered lipophilicity and steric bulk, which are critical parameters in structure-activity relationship (SAR) studies and pharmacokinetic optimization .

Cyclopropyl Analog MW
Cross-study comparable
MW 166.22 vs 206.28 g/mol (+24% for cyclopropyl analog)
Lower MW supports early SAR exploration minimizing lipophilicity and steric complexity
Structural analog comparison; class-level interpretation
Analog design Medicinal chemistry SAR studies

Primary Alcohol Analog: Boiling Point and Density Comparison

1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) is a secondary alcohol, whereas 2-Methoxy-5-methylphenethyl alcohol (CAS 33875-89-7) is a primary alcohol. This structural difference translates into distinct physicochemical properties: the target compound has a predicted boiling point of 277.0±28.0 °C and density of 1.033±0.06 g/cm³, while the primary alcohol analog exhibits a predicted boiling point of 149 °C (at 12 Torr) and density of 1.038±0.06 g/cm³ . The significant difference in boiling point (under reduced pressure) and slightly higher density for the primary alcohol analog highlights their non-interchangeability in synthetic and purification processes .

Primary Alcohol Analog
Cross-study comparable
BP >100 °C difference under respective pressure conditions; density +0.005 g/cm³ for primary analog
Secondary/primary alcohol distinction impacts purification and reaction solvent selection
Comparator BP at 12 Torr; direct comparison requires matched conditions
Synthetic intermediate Separation science Physicochemical profiling

5-Methyl Substitution: Boiling Point and Density vs Unsubstituted Analog

The presence of a 5-methyl group in 1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) confers a higher predicted boiling point (277.0±28.0 °C) and lower predicted density (1.033±0.06 g/cm³) compared to the unsubstituted 1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1), which has a measured boiling point of 124-126 °C (at 17 mmHg) and density of 1.08 g/cm³ [1]. The 5-methyl group also increases the molecular weight from 152.19 g/mol to 166.22 g/mol and is expected to enhance lipophilicity, thereby influencing solubility and membrane permeability .

5-Methyl Substituent Effect
Cross-study comparable
BP >150 °C difference; density -0.047 g/cm³ vs unsubstituted analog; MW +14.03 g/mol
Methyl substitution alters key physicochemical parameters relevant to SAR exploration
Target properties predicted; comparator properties measured at 17 mmHg
Substituent effects Physicochemical property modulation Analog selection

Commercial Purity: Racemic vs. Enantiopure Specification

1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) is available from multiple suppliers with a reported purity of 97% (HPLC) . In contrast, the (1S)-enantiomer (CAS 156597-62-5) is typically offered with a minimum purity specification of 95% . This 2% higher purity specification for the racemic mixture ensures lower levels of impurities, which can be critical for reproducible synthetic yields and accurate biological assay results .

Purity Specification
Supplier specification
Racemate 97% (HPLC) vs (1S)-enantiomer min 95%
Higher reported purity may support reproducible synthetic yields and assay consistency
Commercial supplier data; verify with lot-specific COA
Quality control Reproducibility Procurement specification

1-(2-Methoxy-5-methylphenyl)ethanol: Application Scenarios


Racemic Mixture for Non-Stereoselective Synthesis

Given its equivalent predicted boiling point and density to the (1S)-enantiomer, 1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) is ideally suited as a building block in synthetic routes where stereochemistry is not a critical factor. Its use as a racemic mixture provides significant cost savings compared to the enantiopure form while maintaining identical physicochemical behavior in reactions such as etherifications, esterifications, or oxidations .

Early-Stage Medicinal Chemistry Intermediate for SAR

The compound's lower molecular weight (166.22 g/mol) and absence of a bulky cyclopropyl group make it a preferred starting point for structure-activity relationship (SAR) studies. Researchers can use 926255-20-1 to establish baseline activity and subsequently introduce modifications (e.g., cyclopropyl, chiral resolution) to probe the effects of increased lipophilicity and steric hindrance, as evidenced by comparisons with the cyclopropyl analog .

Chiral Chromatography Calibration and Method Development

The racemic nature of 1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) makes it a valuable tool for developing and validating chiral HPLC or SFC methods. It serves as an ideal racemic standard for optimizing separation conditions aimed at resolving the (1R)- and (1S)-enantiomers, thereby facilitating the analysis of enantiopure products or monitoring enantioselective reactions .

High-Purity Starting Material for Sensitive Assays

With a commercially available purity specification of 97%, 1-(2-Methoxy-5-methylphenyl)ethanol (926255-20-1) is well-suited for applications requiring high chemical purity, such as in vitro biological assays (e.g., enzyme inhibition, cell-based assays) where trace impurities could confound results. This higher purity specification, compared to the 95% minimum for the (1S)-enantiomer, reduces the likelihood of impurity-related artifacts .

Application
Selection Property
Validation Focus
Non-stereoselective synthetic building block
Racemic secondary alcohol with reported physicochemical prediction equivalence to single enantiomer
Verify achiral reaction yield, boiling-point handling, and purification compatibility
Chiral chromatography method development
Racemic standard for chiral HPLC or SFC separation optimization
Confirm enantiomer resolution, retention time reproducibility, and method transferability
Early-stage medicinal chemistry SAR
Lower molecular weight scaffold without cyclopropyl steric bulk
Assess baseline activity and lipophilicity before introducing structural modifications
In vitro biological assay starting material
Reported 97% purity specification may reduce impurity-related artifacts
Review lot-specific COA; evaluate assay robustness with appropriate vehicle controls

Technical Documentation Hub

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